

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloroquinazolines

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Compound of Interest

Compound Name:	Methyl 2-chloroquinazoline-8-carboxylate
Cat. No.:	B578165

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Introduction

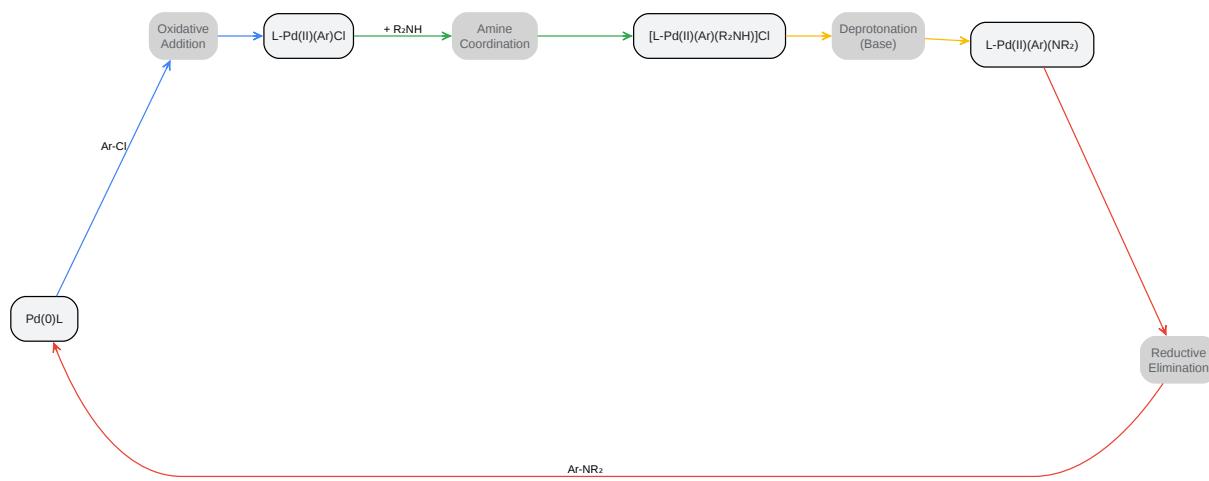
The quinazoline scaffold is a privileged heterocyclic motif frequently found in a wide array of bioactive molecules and pharmaceutical agents. The introduction of an amino group at the C2-position of the quinazoline ring system is a key step in the synthesis of numerous compounds with therapeutic potential. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a highly efficient method for the synthesis of 2-aminoquinazolines from readily available 2-chloroquinazolines. This reaction is renowned for its broad substrate scope, tolerance of various functional groups, and generally high yields, making it an invaluable tool in medicinal chemistry and drug discovery.

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of 2-chloroquinazolines, including detailed experimental protocols, a summary of reaction parameters with corresponding yields, and an exploration of the role of 2-aminoquinazolines in key signaling pathways relevant to drug development.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a 2-chloroquinazoline) and an amine in the presence of a base and a

phosphine ligand. The catalytic cycle, illustrated below, involves the oxidative addition of the 2-chloroquinazoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 2-aminoquinazoline and regenerate the active Pd(0) catalyst.



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Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The success of the Buchwald-Hartwig amination of 2-chloroquinazolines is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The following tables summarize representative examples of this reaction with various amines, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Buchwald-Hartwig Amination of 2-Chloroquinazolines with Anilines

Entry	2-Chloroquinazoline	Aniline	Pd Catalyst (mol %)	Ligand (mol %)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2-Chloroquinazoline	Aniline	Pd ₂ (db _a) ₃ (2)	Xantphos (4)	NaOtBu (1.4)	Dioxane	100	12	92
2	2-Chloro-4-6,7-dimethoxyquinazoline	Methoxyaniline	Pd(OAc) ₂ (5)	BINAP (7.5)	Cs ₂ CO ₃ (2)	Toluene	110	16	88
3	2-Chloro-4-phenylquinazoline	3-Chloroaniline	Pd ₂ (db _a) ₃ (1.5)	RuPhos (3)	K ₃ PO ₄ (2)	Dioxane	110	24	75
4	2-Chloroquinazoline	2-Methylaniline	Pd(OAc) ₂ (3)	DavePhos (6)	K ₂ CO ₃ (2.5)	Toluene	100	18	85
5	2-Chloro-4-nitroquinazoline	4-Fluoroaniline	Pd ₂ (db _a) ₃ (2)	XPhos (4)	NaOtBu (1.5)	Dioxane	90	10	95

Table 2: Buchwald-Hartwig Amination of 2-Chloroquinazolines with Alkylamines and Other Amines

Entry	2-Chloroquinazoline	Amine	Pd Catalyst (mol %)	Ligand (mol %)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2-Chloroquinazoline	Morpholine	Pd(OAc) ₂ (2)	BrettPhos (4)	NaOtBu (1.5)	Toluene	100	8	98
2	2-Chloro-6,7-dimethoxyquinazoline	n-Butylamine	Pd ₂ (db)a ₃ (1.5)	tBuXPPhos (3)	LHMDS (1.4)	THF	80	12	89
3	2-Chloro-4-methylquinazoline	Piperidine	Pd(OAc) ₂ (3)	SPhos (6)	K ₃ PO ₄ (2)	Dioxane	110	20	91
4	2-Chloroquinazoline	Benzylamine	Pd ₂ (db)a ₃ (2)	Xantphos (4)	Cs ₂ CO ₃ (2.5)	Toluene	110	16	82
5	2-Chloro-6-bromoquinazoline	Cyclohexylamine	Pd(OAc) ₂ (4)	RuPhos (8)	NaOtBu (2)	Dioxane	100	24	78

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of 2-chloroquinazolines. These should be regarded as starting points and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of a 2-Chloroquinazoline with an Aniline Derivative

This protocol is a general guideline for the coupling of various anilines with 2-chloroquinazolines.

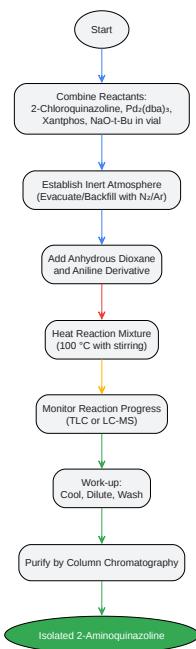
Materials:

- 2-Chloroquinazoline derivative (1.0 mmol, 1.0 equiv)
- Aniline derivative (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$) (0.02 mmol, 2 mol%)
- Xantphos (0.04 mmol, 4 mol%)
- Sodium tert-butoxide ($NaOtBu$) (1.4 mmol, 1.4 equiv)
- Anhydrous 1,4-Dioxane (5 mL)
- Schlenk tube or microwave vial
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-chloroquinazoline derivative, $Pd_2(dbu)_3$, Xantphos, and $NaOtBu$.
- Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

- Add the anhydrous 1,4-dioxane and the aniline derivative via syringe.
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-(aryl amino)quinazoline.



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Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of 2-Chloroquinazolines

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

- 2-Chloroquinazoline derivative (0.5 mmol, 1.0 equiv)
- Amine (0.6 mmol, 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.025 mmol, 5 mol%)
- BINAP (0.0375 mmol, 7.5 mol%)
- Cesium carbonate (Cs_2CO_3) (1.0 mmol, 2.0 equiv)
- Anhydrous Toluene (3 mL)
- Microwave reactor vial (10 mL)

Procedure:

- To a 10 mL microwave reactor vial, add the 2-chloroquinazoline derivative, $\text{Pd}(\text{OAc})_2$, BINAP, and Cs_2CO_3 .
- Add a magnetic stir bar and anhydrous toluene.
- Seal the vial with a cap.
- Place the vial in the microwave reactor and irradiate at 150 °C for 10-30 minutes.
- After the reaction is complete, cool the vial to room temperature.
- Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.

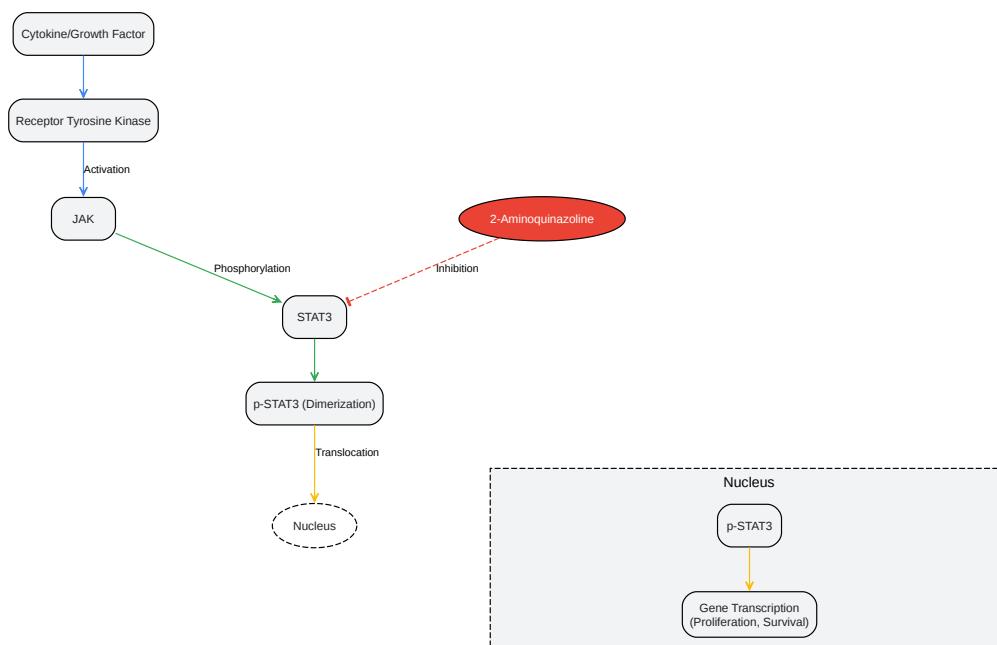
- Purify the crude product by column chromatography on silica gel.

Applications in Drug Development: Targeting Signaling Pathways

2-Aminoquinazoline derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. The efficient synthesis of these compounds via the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and invasion.^{[1][2]} Selective inhibition of the STAT3 pathway is a promising strategy for cancer therapy.^[2] Certain 2-aminoquinazoline derivatives have been shown to selectively inhibit STAT3-mediated signaling.^[2]

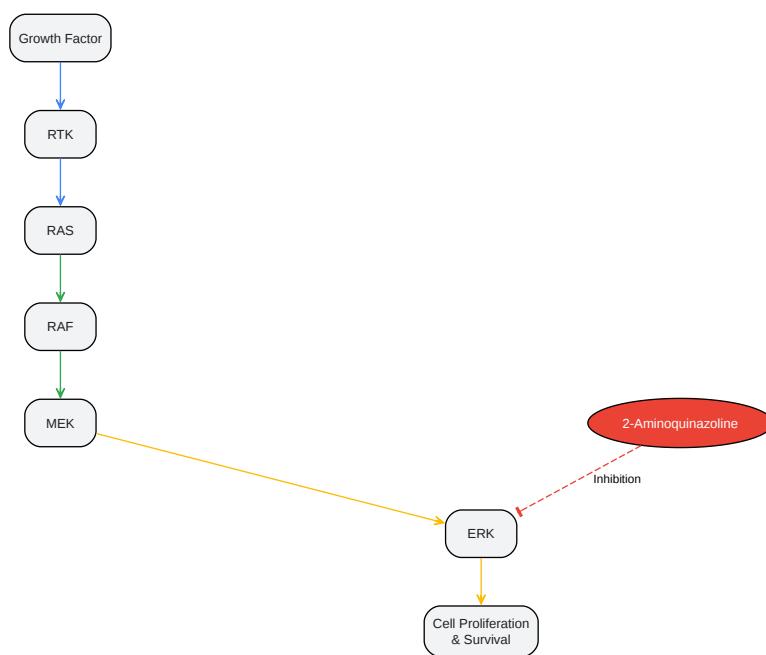


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Figure 3: Inhibition of the STAT3 signaling pathway.

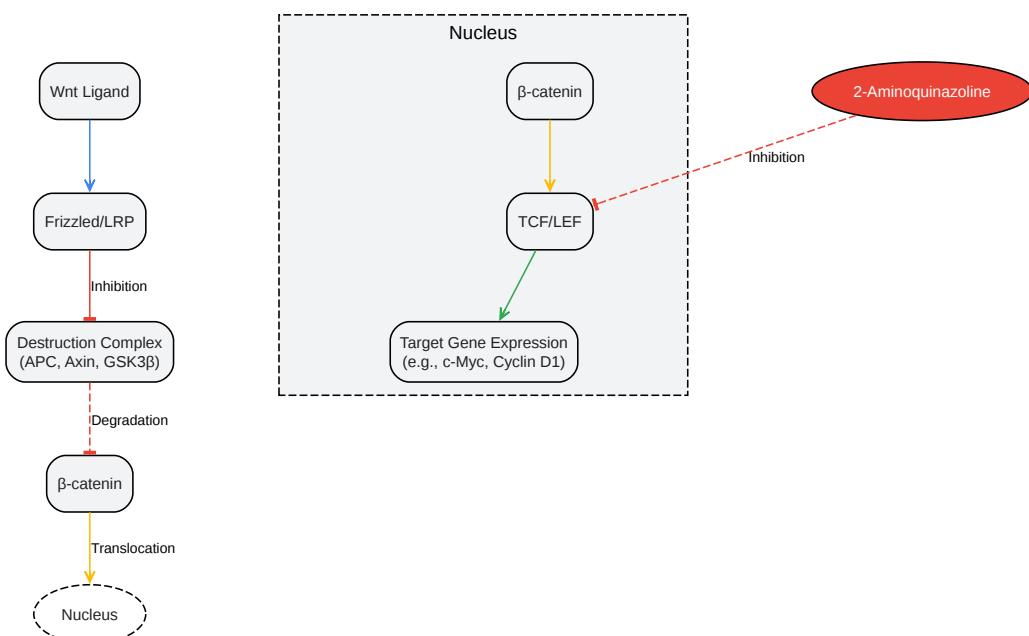
ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] Aberrant activation of this pathway is a hallmark of many cancers.[3] 2-Aminoquinazoline derivatives have been developed as inhibitors of ERK1/2, offering a therapeutic strategy to counteract uncontrolled cell growth.[3]

[Click to download full resolution via product page](#)**Figure 4:** Inhibition of the ERK/MAPK signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[6][7][8][9] Its dysregulation is strongly associated with the initiation and progression of various cancers, particularly colorectal cancer.[6][8] Specific 2-aminoquinazoline compounds have been identified as inhibitors of this pathway, acting downstream of β-catenin to suppress the transcription of Wnt target genes.[6][7][8][9]



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Figure 5: Inhibition of the Wnt/β-catenin signaling pathway.

Conclusion

The Buchwald-Hartwig amination of 2-chloroquinazolines is a robust and highly versatile synthetic method that provides efficient access to a diverse range of 2-aminoquinazoline derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The ability to readily synthesize and functionalize the 2-aminoquinazoline scaffold will continue to drive the discovery of novel therapeutic agents targeting critical signaling pathways in human diseases.

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